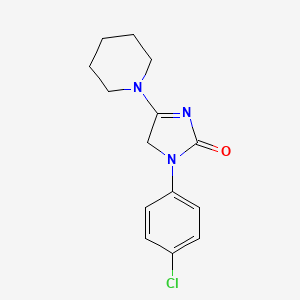

ELB-139

Description

Properties

CAS No. |

188116-08-7 |

|---|---|

Molecular Formula |

C14H16ClN3O |

Molecular Weight |

277.75 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-5-piperidin-1-yl-4H-imidazol-2-one |

InChI |

InChI=1S/C14H16ClN3O/c15-11-4-6-12(7-5-11)18-10-13(16-14(18)19)17-8-2-1-3-9-17/h4-7H,1-3,8-10H2 |

InChI Key |

YGXIELIREXEJQN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC(=O)N(C2)C3=CC=C(C=C3)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydroimidazol-2-one ELB 139 ELB-139 ELB139 LS-191811 |

Origin of Product |

United States |

Foundational & Exploratory

ELB-139: A Technical Guide on its Mechanism of Action at GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ELB-139, a novel anxiolytic compound, at the γ-aminobutyric acid type A (GABA-A) receptor. The information is compiled from preclinical studies to serve as a resource for researchers in pharmacology and drug development.

Core Mechanism of Action

This compound is a positive allosteric modulator that acts as a partial agonist at the benzodiazepine binding site of the GABA-A receptor.[1][2] Its anxiolytic effects are mediated by enhancing the function of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation of GABAergic neurotransmission is achieved without causing significant sedation or the development of tolerance, common side effects associated with full benzodiazepine agonists.[1][2][3] The action of this compound is competitively antagonized by the benzodiazepine antagonist flumazenil, confirming its interaction at the benzodiazepine binding site.[1][2]

A key feature of this compound is its distinct functional subtype selectivity for different GABA-A receptor α subunits. It exhibits the highest potency for α3-containing receptors, while displaying the highest efficacy at receptors containing α1 or α2 subunits. Across responsive subtypes, this compound acts as a partial agonist, achieving a maximal potentiation of GABA-induced currents that is approximately 40-50% of that achieved by the full agonist diazepam.

Furthermore, in vivo studies have revealed that this compound can increase extracellular serotonin (5-HT) levels in the striatum and medial prefrontal cortex. This effect is also reversed by flumazenil, suggesting that it is a consequence of its action at the GABA-A receptor, potentially through its high potency at α3 subunits located in the dorsal raphe nucleus, a key area for serotonin regulation.[3]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding and functional properties of this compound at GABA-A receptors.

Table 1: Binding Affinity of this compound

| Receptor/Tissue Preparation | Radioligand | Parameter | Value | Reference |

| Rat Forebrain Cortical Membranes | [³H]Flunitrazepam | IC₅₀ | 1390 nM | [1][2] |

Table 2: Functional Potency and Efficacy of this compound at Recombinant GABA-A Receptor Subtypes

| GABA-A Receptor Subtype | Parameter | Value | Efficacy vs. Diazepam | Reference |

| α1β2γ2 | Potency (EC₅₀) | Data not available | ~40-50% | |

| α2β2γ2 | Potency (EC₅₀) | Data not available | ~40-50% | |

| α3β2γ2 | Potency (EC₅₀) | Highest among tested subtypes | ~40-50% | |

| α5β2γ2 | Potency (EC₅₀) | Data not available | ~40-50% | |

| α4-containing | Functional Activity | No potentiation of GABA-induced currents | N/A |

Note: Specific EC₅₀ values for each subtype are not publicly available in the reviewed literature. The table reflects the qualitative descriptions of relative potency and efficacy.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to the benzodiazepine binding site on the GABA-A receptor.

Protocol:

-

Membrane Preparation:

-

Rat forebrains are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes) to pellet the crude membrane fraction.

-

The pellet is washed multiple times by resuspension in fresh buffer and centrifugation to remove endogenous GABA.

-

The final membrane pellet is resuspended in buffer and the protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand [³H]flunitrazepam.

-

Increasing concentrations of this compound are added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled benzodiazepine, such as diazepam.

-

The incubation is carried out at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of [³H]flunitrazepam (IC₅₀) is calculated by non-linear regression analysis of the competition binding data.

-

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the functional effects of this compound on GABA-A receptor subtypes.

Protocol:

-

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK) 293 cells are cultured under standard conditions.

-

Cells are transiently transfected with cDNAs encoding the desired α, β, and γ subunits of the GABA-A receptor (e.g., α1β2γ2, α3β2γ2). A marker protein such as GFP is often co-transfected to identify successfully transfected cells.

-

-

Electrophysiological Recording:

-

Recordings are performed using the whole-cell patch-clamp technique 24-48 hours after transfection.

-

The extracellular solution contains physiological concentrations of ions.

-

The intracellular solution in the patch pipette contains a chloride-based solution to allow for the measurement of chloride currents.

-

Cells are voltage-clamped at a holding potential of, for example, -60 mV.

-

-

Drug Application:

-

GABA is applied to the cell to elicit a baseline current response.

-

This compound is then co-applied with GABA to determine its modulatory effect on the GABA-induced current.

-

A range of this compound concentrations are tested to generate a dose-response curve.

-

The effect of a full agonist like diazepam is also measured for comparison of efficacy.

-

The reversibility of the effect is tested by applying the antagonist flumazenil.

-

-

Data Analysis:

-

The potentiation of the GABA-induced current by this compound is quantified.

-

Dose-response curves are fitted to determine the EC₅₀ (potency) and the maximum potentiation (efficacy) of this compound at each receptor subtype.

-

Visualizations

Signaling Pathway of this compound at the GABA-A Receptor

Caption: this compound binds to the benzodiazepine site, enhancing GABA-mediated chloride influx.

Experimental Workflow for Functional Characterization

Caption: Workflow for assessing this compound's functional activity on GABA-A receptors.

Logical Relationship of this compound's Properties

Caption: The relationship between this compound's molecular properties and its pharmacological effects.

References

ELB-139: A Deep Dive into its α3-Subunit Selectivity at the GABA-A Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ELB-139 is a novel anxiolytic agent that acts as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor. Its pharmacological profile is distinguished by a functional selectivity for the α3-subunit-containing GABA-A receptor subtypes. This selectivity is of significant interest as it may underlie the compound's anxiolytic effects without the common side effects of sedation and tolerance associated with non-selective benzodiazepines. This technical guide provides a comprehensive overview of the experimental evidence explaining the α3-subunit selectivity of this compound, including its functional potency and efficacy across different α-subunits. Detailed methodologies for the key experiments are provided, along with visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and GABA-A Receptor Subtypes

The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. It is a pentameric ligand-gated ion channel composed of a combination of different subunits, with the most common isoforms comprising α, β, and γ subunits. The diverse family of α subunits (α1-α6) is a key determinant of the pharmacological properties of the GABA-A receptor complex, particularly for benzodiazepine-site ligands.

This compound, chemically known as 1-(4-chloro-phenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on, is a novel compound that has demonstrated potent anxiolytic and anticonvulsant properties in preclinical studies.[1] A key feature of this compound is its functional selectivity for GABA-A receptors containing the α3 subunit.[2] This selectivity is thought to contribute to its favorable side-effect profile, which notably lacks the sedative and tolerance-inducing effects of classical benzodiazepines.[3][4]

Quantitative Analysis of this compound Functional Selectivity

A pivotal study by Rabe et al. (2007) characterized the functional properties of this compound on recombinant αxβ2γ2 (where x = 1, 2, 3, or 5) GABA-A receptors expressed in Human Embryonic Kidney (HEK) 293 cells.[2] The findings from this study are summarized in the tables below.

Table 1: Functional Potency of this compound at Recombinant GABA-A Receptor Subtypes

| GABA-A Receptor Subtype | This compound Potency (EC50) | Key Finding |

| α1β2γ2 | Moderate | Less potent than at α3-containing receptors |

| α2β2γ2 | Moderate | Less potent than at α3-containing receptors |

| α3β2γ2 | Highest | Demonstrates highest potency at this subtype |

| α5β2γ2 | Lower | Exhibits lower potency compared to α1, α2, and α3 |

Note: Specific EC50 values were not provided in the primary literature, but the relative potency was clearly described.

Table 2: Functional Efficacy of this compound at Recombinant GABA-A Receptor Subtypes

| GABA-A Receptor Subtype | This compound Efficacy (% of Diazepam) | Classification |

| α1β2γ2 | ~40-50% | Partial Agonist |

| α2β2γ2 | ~40-50% | Partial Agonist |

| α3β2γ2 | ~40-50% | Partial Agonist |

| α5β2γ2 | ~40-50% | Partial Agonist |

These data indicate that while this compound acts as a partial agonist across multiple GABA-A receptor subtypes, it requires lower concentrations to elicit its effect at α3-containing receptors, thus defining its functional selectivity.

Experimental Protocols

The characterization of this compound's selectivity relies on two primary experimental techniques: radioligand binding assays to determine binding affinity and whole-cell patch-clamp electrophysiology to assess functional potency and efficacy.

Radioligand Binding Assay (Hypothetical Protocol for this compound)

While specific binding data for this compound is not published, the following protocol outlines the standard procedure that would be used to determine the binding affinity (Ki) of this compound for different GABA-A receptor α-subunits.

Objective: To determine the inhibitory constant (Ki) of this compound for the binding of a radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam or [3H]Ro 15-1788) to membranes from cells expressing specific recombinant GABA-A receptor subtypes (α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

Materials:

-

HEK 293 cells transiently or stably expressing specific GABA-A receptor subunit combinations.

-

Cell culture reagents.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand (e.g., [3H]flunitrazepam).

-

Unlabeled this compound.

-

Non-specific binding control (e.g., diazepam at a high concentration).

-

Scintillation cocktail and counter.

Procedure:

-

Cell Culture and Transfection: Culture HEK 293 cells and transfect with plasmids encoding the desired α, β, and γ subunits.

-

Membrane Preparation: Harvest cells, homogenize in ice-cold buffer, and centrifuge to pellet the cell membranes. Wash the membrane pellet and resuspend in assay buffer.

-

Binding Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Incubation: Incubate at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique was used by Rabe et al. (2007) to determine the functional properties of this compound.[2]

Objective: To measure the potentiation of GABA-induced currents by this compound in HEK 293 cells expressing specific GABA-A receptor subtypes.

Materials:

-

HEK 293 cells expressing specific GABA-A receptor subunit combinations.

-

Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass pipettes.

-

Internal pipette solution (e.g., containing CsCl to block potassium currents).

-

External solution (e.g., a buffered saline solution).

-

GABA.

-

This compound.

-

Diazepam (as a positive control).

Procedure:

-

Cell Preparation: Plate transfected HEK 293 cells on coverslips for recording.

-

Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ and fill with internal solution.

-

Whole-Cell Configuration: Approach a single cell with the micropipette and form a high-resistance seal (gigaohm seal). Rupture the cell membrane to achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

GABA Application: Apply a low concentration of GABA (typically the EC5-EC20) to elicit a baseline current.

-

Co-application of this compound: Co-apply the same concentration of GABA with varying concentrations of this compound and record the potentiated current.

-

Data Analysis:

-

Potency (EC50): Plot the potentiation of the GABA-induced current as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

-

Efficacy: Compare the maximal potentiation induced by this compound to the maximal potentiation induced by a saturating concentration of a full agonist like diazepam.

-

Visualizing the Molecular Interactions and Experimental Workflow

Signaling Pathway of this compound at an α3-Containing GABA-A Receptor

Caption: this compound enhances GABAergic inhibition via the GABA-A receptor.

Experimental Workflow for Determining Functional Selectivity

Caption: Workflow for assessing this compound's functional selectivity.

Explanation of α3-Subunit Selectivity

The functional selectivity of this compound for α3-containing GABA-A receptors is a result of its differential potency at this subtype. While it acts as a partial agonist with similar efficacy across α1, α2, α3, and α5 subunits, it requires a lower concentration to produce its effect at α3-containing receptors. This suggests that the molecular architecture of the benzodiazepine binding site on the α3β2γ2 receptor isoform allows for a more favorable interaction with this compound compared to the other α subunits.

The anxiolytic effects of this compound are further hypothesized to be linked to its action on α3-containing GABA-A receptors located in specific brain regions. For instance, the dorsal raphe nucleus, which is rich in α3 subunits, is a key area for the regulation of serotonin (5-HT) release. It has been shown that this compound increases extracellular 5-HT in the striatum and prefrontal cortex, an effect that is reversible by the benzodiazepine antagonist flumazenil, suggesting a GABA-A receptor-mediated mechanism.[1] This provides a potential downstream signaling pathway through which the α3-selectivity of this compound translates into its specific anxiolytic profile.

References

- 1. ELB139 an agonist at the benzodiazepine binding site increases 5-HT in the striatum and prefrontal cortex of rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The novel anxiolytic ELB139 displays selectivity to recombinant GABA(A) receptors different from diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization in rats of the anxiolytic potential of ELB139 [1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on], a new agonist at the benzodiazepine binding site of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Anxiolytic Candidate ELB-139: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

ELB-139, chemically identified as 1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on, is a novel compound that has demonstrated significant potential as an anxiolytic agent.[1] Developed through a research program focused on anticonvulsants, this compound has shown promising anxiolytic properties in various preclinical models.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its pharmacological pathways and experimental workflows.

Introduction

The search for novel anxiolytics with improved side-effect profiles over classical benzodiazepines remains a significant endeavor in neuropsychopharmacology. While benzodiazepines are effective, their use is often limited by sedation, tolerance, and dependence.[1] this compound emerged as a promising candidate with a distinct pharmacological profile, suggesting a potential for anxiolytic efficacy without these debilitating side effects.[1]

Mechanism of Action

This compound is a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][3] Its interaction with this site allosterically modulates the receptor, enhancing the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation of GABAergic inhibition is the principal mechanism underlying its anxiolytic effects.

GABA-A Receptor Subtype Selectivity

This compound exhibits a notable selectivity for different GABA-A receptor α subunits. It displays its highest potency at α3-containing receptors and its highest efficacy at α1- and α2-containing receptors.[3] This subtype selectivity may contribute to its favorable separation of anxiolytic effects from sedation. As a partial agonist, this compound potentiates GABA-induced currents to approximately 40-50% of the maximal effect of diazepam.[3]

Dual Action: GABAergic and Serotonergic Modulation

Intriguingly, preclinical studies have revealed that this compound also modulates the serotonergic system. In vivo microdialysis studies in rats have demonstrated that this compound induces a significant increase in extracellular serotonin (5-HT) levels in the striatum and the medial prefrontal cortex.[4] This effect is reversed by the benzodiazepine antagonist flumazenil, indicating that it is a consequence of its action at the GABA-A receptor.[4] This dual mechanism, combining benzodiazepine-like and potential SSRI-like effects, is a unique characteristic of this compound.[4]

Data Presentation

In Vitro Binding Affinity and Efficacy

The binding affinity and functional potency of this compound at the benzodiazepine binding site of the GABA-A receptor have been characterized through radioligand binding assays and electrophysiological studies.

| Parameter | Value | Reference Compound (Diazepam) | Source |

| IC50 | 1390 nM | 9.1 nM | [1] |

| Ki | 1040 nM | 6.8 nM | [1] |

| GABA Current Potentiation | 40-50% of Diazepam's max effect | 100% | [3] |

Preclinical Anxiolytic Efficacy

This compound has demonstrated dose-dependent anxiolytic activity in several rodent models of anxiety.

Elevated Plus-Maze (EPM) Test in Rats

| Treatment | Dose (mg/kg, p.o.) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) | Source |

| Vehicle | - | ~10% | ~15% | [1] |

| This compound | 10 | Increased (not statistically significant) | Increased (not statistically significant) | [1] |

| This compound | 30 | ~25% (p < 0.05 vs. Vehicle) | ~35% (p < 0.001 vs. Vehicle) | [1] |

| Diazepam | 6 | ~28% (p < 0.05 vs. Vehicle) | ~30% (not statistically significant) | [1] |

Vogel Conflict Test and Light/Dark Box Test

This compound was also shown to be active in the Vogel conflict test and the light/dark box test at doses of 10 and 30 mg/kg (p.o.), further supporting its anxiolytic profile.[1][5] However, specific quantitative data for these tests are not detailed in the available literature.

Lack of Sedation and Tolerance

A key finding from preclinical studies is the absence of sedative effects at anxiolytic doses of this compound.[1] Furthermore, no development of tolerance to the anxiolytic effect was observed in the elevated plus-maze test after six weeks of twice-daily administration.[1]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.

Methodology:

-

Membrane Preparation: Rat forebrain cortical membranes are prepared and homogenized in a suitable buffer (e.g., Tris-HCl).

-

Incubation: The membrane preparation is incubated with the radioligand [3H]flunitrazepam and varying concentrations of the test compound (this compound) or a reference compound (diazepam).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., clonazepam). Specific binding is calculated by subtracting non-specific binding from total binding. IC50 values are determined by non-linear regression analysis of the competition binding curves. Ki values are calculated using the Cheng-Prusoff equation.

Elevated Plus-Maze (EPM) Test

Objective: To assess the anxiolytic-like effects of this compound in rodents.

Methodology:

-

Apparatus: The maze consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.

-

Acclimation: Animals are habituated to the testing room for at least one hour before the experiment.

-

Drug Administration: this compound or a vehicle control is administered orally at specified times before the test.

-

Procedure: Each animal is placed in the center of the maze facing an open arm and is allowed to explore freely for a set period (e.g., 5-10 minutes).

-

Data Collection: The animal's movement is recorded by an overhead video camera and analyzed using tracking software.

-

Parameters Measured: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total time and entries. The total number of arm entries can be used as a measure of general locomotor activity.

-

Cleaning: The maze is cleaned thoroughly between each trial to eliminate olfactory cues.

Vogel Conflict Test

Objective: To evaluate the anti-conflict (anxiolytic) effects of this compound.

Methodology:

-

Apparatus: An operant chamber equipped with a drinking spout connected to a water source and a shock generator.

-

Water Deprivation: Animals are typically water-deprived for a period (e.g., 24-48 hours) before the test to motivate drinking behavior.

-

Drug Administration: The test compound or vehicle is administered prior to the testing session.

-

Procedure: The water-deprived animal is placed in the chamber. After a certain number of licks from the spout (e.g., every 20th lick), a mild electric shock is delivered through the drinking spout. The test session lasts for a predetermined duration (e.g., 3-5 minutes).

-

Data Collection: The number of licks and the number of shocks received are recorded.

-

Data Analysis: Anxiolytic compounds are expected to increase the number of punished licks compared to vehicle-treated animals, indicating a reduction in the conflict between the motivation to drink and the aversion to the shock.

In Vivo Microdialysis

Objective: To measure extracellular levels of neurotransmitters (e.g., serotonin) in specific brain regions following administration of this compound.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum, medial prefrontal cortex) of an anesthetized animal.

-

Recovery: The animal is allowed to recover from surgery.

-

Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Sample Collection: After a baseline collection period, this compound is administered, and dialysate samples are collected at regular intervals.

-

Neurochemical Analysis: The concentration of the neurotransmitter of interest in the dialysate samples is quantified using a sensitive analytical technique, such as high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the baseline levels.

Visualizations

Caption: GABA-A receptor signaling pathway modulated by this compound.

Caption: Experimental workflow for the preclinical evaluation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. | BioWorld [bioworld.com]

- 3. The novel anxiolytic ELB139 displays selectivity to recombinant GABA(A) receptors different from diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ELB139 an agonist at the benzodiazepine binding site increases 5-HT in the striatum and prefrontal cortex of rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization in rats of the anxiolytic potential of ELB139 [1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on], a new agonist at the benzodiazepine binding site of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

ELB-139: A Technical Guide to a Subtype-Selective GABAA Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

ELB-139 is a novel, non-benzodiazepine anxiolytic agent that demonstrates a unique pharmacological profile as a subtype-selective partial agonist for the γ-aminobutyric acid type A (GABAA) receptor. With a primary affinity for the α3 subunit, this compound offers the potential for anxiolysis with a reduced side-effect profile compared to traditional benzodiazepines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental data related to this compound. Detailed experimental protocols for foundational assays are provided, alongside visual representations of its mechanism of action and experimental workflows to support further research and development.

Chemical Structure and Physicochemical Properties

This compound, also known as 1-(4-Chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-one, is a structurally distinct compound from classical benzodiazepines.

| Identifier | Value |

| IUPAC Name | 1-(4-Chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-one |

| CAS Number | 188116-08-7 |

| Molecular Formula | C14H16ClN3O |

| Molar Mass | 277.75 g/mol |

| SMILES | Clc1ccc(cc1)N2C(=O)N=C(C2)N3CCCCC3 |

| InChI Key | YGXIELIREXEJQN-UHFFFAOYSA-N |

| Physicochemical Properties | Data not publicly available (Solubility, pKa, logP) |

Pharmacological Properties

This compound acts as a positive allosteric modulator of the GABAA receptor, exhibiting partial agonist activity. Its pharmacological effects are primarily mediated through its interaction with the benzodiazepine binding site.

In Vitro Pharmacology

This compound displays a notable selectivity profile for different GABAA receptor subtypes. It has the highest affinity for the α3 subunit, while showing the highest efficacy at α1 and α2 subunits.[1] This subtype selectivity is thought to contribute to its anxiolytic effects with a reduced sedative and ataxic liability.

| Parameter | This compound | Diazepam (Reference) |

| IC50 ([3H]flunitrazepam binding) | 1390 ± 32.1 nM[2] | 9.1 ± 0.7 nM[2] |

| Ki ([3H]flunitrazepam binding) | 1040 ± 24.1 nM[2] | 6.8 ± 0.6 nM[2] |

| Efficacy (GABA-induced current potentiation) | Partial Agonist (~40-50% of Diazepam)[3] | Full Agonist[3] |

In Vivo Pharmacology

In animal models, this compound has demonstrated significant anxiolytic and anticonvulsant effects. Notably, these effects are observed at doses that do not produce significant sedation or motor impairment.

| Animal Model | Species | Dosing (p.o.) | Observed Effects |

| Elevated Plus-Maze | Rat | 10 and 30 mg/kg | Increased time spent in and entries into open arms.[4][5] |

| Light and Dark Box | Rat | 10 and 30 mg/kg | Increased transitions between chambers. |

| Vogel Conflict Test | Rat | 10 and 30 mg/kg | Anti-conflict effect. |

Furthermore, studies have shown that this compound can increase extracellular serotonin (5-HT) levels in the striatum and prefrontal cortex of rats, an effect that is reversible by the benzodiazepine antagonist flumazenil.[1] This suggests a potential dual mechanism of action, combining the immediate anxiolytic effects of GABAA modulation with a secondary impact on the serotonergic system.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

[3H]Flunitrazepam Binding Assay

This assay is used to determine the binding affinity of a compound to the benzodiazepine site on the GABAA receptor.

Objective: To determine the IC50 and Ki values of this compound for the GABAA receptor benzodiazepine binding site.

Materials:

-

Rat forebrain cortical membranes

-

[3H]Flunitrazepam (radioligand)

-

This compound (test compound)

-

Diazepam (non-specific binding control)

-

Incubation Buffer (e.g., Tris-HCl)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat forebrain cortical tissue in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to isolate the membrane fraction. Resuspend the final pellet in fresh buffer to a specific protein concentration.

-

Binding Reaction: In test tubes, combine the membrane preparation, [3H]Flunitrazepam (at a concentration near its Kd, e.g., 1 nM), and varying concentrations of this compound. For determining non-specific binding, use a high concentration of an unlabeled ligand like diazepam (e.g., 10 µM).

-

Incubation: Incubate the reaction tubes at a controlled temperature (e.g., 0-4°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a vacuum filtration apparatus. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the functional effects of a compound on ion channels, such as the GABAA receptor.

Objective: To assess the modulatory effect of this compound on GABA-induced currents in cells expressing GABAA receptors.

Materials:

-

HEK293 cells stably expressing specific GABAA receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2)

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system)

-

Borosilicate glass pipettes

-

Extracellular and intracellular recording solutions

-

GABA

-

This compound

-

Diazepam (positive control)

-

Flumazenil (antagonist)

Procedure:

-

Cell Culture: Culture the HEK293 cells expressing the GABAA receptor subtypes of interest under standard conditions.

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Whole-Cell Configuration: Under a microscope, approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane. Apply gentle suction to rupture the membrane patch under the pipette tip to achieve the whole-cell recording configuration.

-

GABA Application: Clamp the cell at a holding potential (e.g., -60 mV). Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline inward chloride current.

-

Compound Application: Co-apply this compound with GABA and measure the change in the current amplitude. Perform this for a range of this compound concentrations to generate a dose-response curve.

-

Data Analysis: Express the potentiation of the GABA-induced current as a percentage of the baseline current. Compare the maximal potentiation induced by this compound to that of a full agonist like diazepam to determine its partial agonist nature. The effect of the antagonist flumazenil can be tested by co-application with this compound and GABA.

Elevated Plus-Maze (EPM) Test

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

Objective: To evaluate the anxiolytic effects of this compound in rats.

Materials:

-

Elevated plus-maze apparatus (two open arms, two closed arms, elevated from the floor)

-

Video tracking system

-

This compound

-

Vehicle control

-

Diazepam (positive control)

Procedure:

-

Acclimation: Allow the rats to acclimate to the testing room for at least 60 minutes before the experiment.

-

Dosing: Administer this compound (e.g., 10 or 30 mg/kg, p.o.), vehicle, or diazepam to the rats at a specified time before the test (e.g., 30-60 minutes).

-

Test Procedure: Place the rat in the center of the maze, facing one of the closed arms. Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

-

Data Collection: Record the animal's behavior using a video tracking system. The primary parameters of interest are the time spent in the open arms and the number of entries into the open arms.

-

Data Analysis: Compare the data from the this compound-treated groups to the vehicle-treated group. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

-

Cleaning: Thoroughly clean the maze between each animal to eliminate olfactory cues.

Signaling Pathways and Mechanistic Diagrams

The following diagrams illustrate the proposed mechanism of action of this compound.

Caption: this compound mechanism of action at the GABAA receptor.

Caption: Proposed pathway for this compound's effect on serotonin release.

Conclusion

This compound represents a promising development in the field of anxiolytic pharmacology. Its distinct chemical structure and its profile as a partial agonist with selectivity for the α3-containing GABAA receptors provide a foundation for a therapeutic agent with potentially fewer side effects than traditional benzodiazepines. The additional finding of its influence on the serotonergic system warrants further investigation and may point to a novel, dual-action anxiolytic mechanism. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to build upon this knowledge and further explore the therapeutic potential of this compound and similar compounds.

References

- 1. ELB139 an agonist at the benzodiazepine binding site increases 5-HT in the striatum and prefrontal cortex of rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The novel anxiolytic ELB139 displays selectivity to recombinant GABA(A) receptors different from diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Pharmacological Profile of ELB-139: A Preclinical In-Depth Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacological profile of ELB-139, a novel non-benzodiazepine anxiolytic agent. The document synthesizes available in vitro and in vivo data, details experimental methodologies, and visualizes key mechanisms of action to support further research and development efforts.

Introduction

This compound, chemically identified as 1-(4-Chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-one, is a structurally distinct compound that demonstrates a pharmacological profile similar to benzodiazepines.[1] It acts as a partial agonist at the benzodiazepine binding site of the GABA-A receptor, exhibiting a promising profile with potent anxiolytic and anticonvulsant effects, but with a reduced potential for sedation and tolerance, common drawbacks of traditional benzodiazepines.[2][3] This profile suggests this compound as a potential candidate for a novel, non-sedating anxiolytic or anticonvulsant therapeutic.[1]

In Vitro Pharmacology

The in vitro characteristics of this compound have been primarily defined by its interaction with the GABA-A receptor complex.

Receptor Binding Affinity

This compound demonstrates a moderate affinity for the benzodiazepine binding site on the GABA-A receptor.

Table 1: Receptor Binding Affinity of this compound

| Ligand | Preparation | Radioligand | IC50 (nM) | Ki (nM) | Reference |

| This compound | Rat forebrain cortical membranes | [3H]flunitrazepam | 1390 | 1040 ± 24.1 | [2][4] |

| Diazepam | Rat forebrain cortical membranes | [3H]flunitrazepam | 9.1 ± 0.7 | 6.8 ± 0.6 | [4] |

Functional Activity at GABA-A Receptors

This compound functions as a partial agonist at the GABA-A receptor, potentiating GABA-induced chloride currents. This activity is central to its pharmacological effects.

Table 2: In Vitro Functional Activity of this compound

| Assay | Cell Type | Parameter | This compound Effect | Diazepam (Comparator) | Reference |

| Electrophysiology | Rat hippocampal neurons | Potentiation of GABA-induced current | Partial agonist | Full agonist | [2][3] |

| Electrophysiology | Rat hippocampal neurons | Efficacy vs. Diazepam | 40-50% of maximum effect | 100% | [5] |

| Electrophysiology | Rat hippocampal neurons | Potentiation at 100 µM | 173 ± 11% | 211 ± 24% | [4] |

| Electrophysiology | Rat hippocampal neurons | Potentiation at 10 µM | 149 ± 5% | 216 ± 9% | [4] |

| Electrophysiology | Rat hippocampal neurons | Concentration-dependent potentiation | 1 µM: 108.8 ± 13.3%10 µM: 162.7 ± 17.5%100 µM: 165.9 ± 19.1% | - | [4] |

This compound exhibits functional subtype specificity, with the highest potency for α3-containing receptors and the highest efficacy at α1- and α2-containing receptors.[1][5] This selectivity may contribute to its favorable side-effect profile.

In Vivo Pharmacology

Preclinical in vivo studies in rodent models have corroborated the anxiolytic potential of this compound and have begun to elucidate its effects on neurotransmitter systems.

Anxiolytic Activity

This compound has demonstrated efficacy in multiple, well-validated animal models of anxiety.

Table 3: Anxiolytic Activity of this compound in Rodent Models

| Model | Species | Route of Administration | Effective Dose (mg/kg) | Key Findings | Reference |

| Elevated Plus-Maze | Rat | p.o. | 10 and 30 | Significantly increased time spent and entries into open arms. | [3][4] |

| Light and Dark Box | Rat | p.o. | 10 and 30 | Active in this model of anxiety. | [3] |

| Vogel Conflict Test | Rat | p.o. | 10 and 30 | Demonstrated anxiolytic-like effects. | [3] |

Importantly, no sedative effects were observed at the anxiolytically active doses.[3] Furthermore, chronic administration for 6 weeks did not lead to the development of tolerance to the anxiolytic effect in the elevated plus-maze test.[3]

Effects on Neurotransmitter Systems

Microdialysis studies in rats have revealed that this compound can modulate serotonergic neurotransmission.

Table 4: Neurochemical Effects of this compound

| Brain Region | Neurotransmitter | Effect | Dopamine Effect | Reference |

| Striatum | 5-HT | Significant increase | No effect | [6] |

| Medial Prefrontal Cortex | 5-HT | Significant increase | No effect | [6] |

The increase in serotonin (5-HT) was reversed by the benzodiazepine antagonist flumazenil, indicating that this effect is mediated through the GABA-A receptor.[6] This dual action on both the GABAergic and serotonergic systems may contribute to its unique pharmacological profile.

Mechanism of Action

The primary mechanism of action of this compound is its positive allosteric modulation of the GABA-A receptor.

Caption: GABA-A Receptor Signaling Pathway Modulated by this compound.

This compound binds to the benzodiazepine site on the GABA-A receptor, which enhances the effect of the endogenous neurotransmitter GABA. This leads to an increased frequency of chloride channel opening, resulting in an influx of chloride ions and hyperpolarization of the neuron. This increased inhibitory tone in neuronal circuits is believed to mediate the anxiolytic effects of the compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Receptor Binding Assay: [3H]flunitrazepam Competition

Caption: Workflow for the [3H]flunitrazepam Receptor Binding Assay.

This assay is performed to determine the affinity of this compound for the benzodiazepine binding site. Rat forebrain cortical membranes are incubated with a fixed concentration of the radioligand [3H]flunitrazepam and increasing concentrations of this compound. The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using liquid scintillation counting. The concentration of this compound that inhibits 50% of the specific binding of [3H]flunitrazepam is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

Caption: Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology.

The functional effect of this compound on GABA-A receptor activity is assessed using the whole-cell patch-clamp technique. A glass micropipette forms a high-resistance seal with the membrane of a single neuron or a cell expressing recombinant GABA-A receptors. The membrane patch is then ruptured to allow for the measurement of whole-cell currents. A baseline chloride current is established by the application of a submaximal concentration of GABA. Subsequently, GABA is co-applied with various concentrations of this compound, and the potentiation of the GABA-induced current is recorded and quantified.

In Vivo Anxiolytic Models: Elevated Plus-Maze

Caption: Experimental Workflow for the Elevated Plus-Maze Test.

The elevated plus-maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The apparatus consists of two open and two closed arms elevated from the floor. Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open, more "anxiogenic" arms. Rats are administered this compound or vehicle orally and, after a set pre-treatment time, are placed on the maze. Their behavior is recorded and analyzed for anxiolytic-like effects.

Conclusion

The preclinical data for this compound consistently demonstrate its potential as a novel anxiolytic agent. Its mechanism as a partial agonist at the benzodiazepine binding site of the GABA-A receptor, coupled with its functional subtype selectivity, likely contributes to its anxiolytic efficacy in the absence of significant sedation or tolerance development. The compound's ability to also modulate the serotonergic system presents an intriguing avenue for further investigation. The comprehensive pharmacological profile outlined in this guide provides a solid foundation for continued research and development of this compound as a next-generation anxiolytic.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Characterization in rats of the anxiolytic potential of ELB139 [1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on], a new agonist at the benzodiazepine binding site of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The novel anxiolytic ELB139 displays selectivity to recombinant GABA(A) receptors different from diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ELB139 an agonist at the benzodiazepine binding site increases 5-HT in the striatum and prefrontal cortex of rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on ELB-139 as a Partial Agonist at the Benzodiazepine Site of the GABA-A Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of ELB-139, a novel compound that acts as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor. This document synthesizes available preclinical data, details experimental methodologies, and visualizes key concepts to facilitate a deeper understanding of this compound's mechanism of action and its potential therapeutic implications.

Core Concepts: GABA-A Receptor and Benzodiazepine Modulation

The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1][2][3] It is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens a chloride ion channel, leading to hyperpolarization of the neuron and reduced excitability.[2][3] The GABA-A receptor is a pentameric structure composed of various subunits (e.g., α, β, γ).[2] The benzodiazepine binding site is located at the interface of the α and γ subunits and acts as a positive allosteric modulation site.[4]

Compounds that bind to this site can be classified based on their efficacy:

-

Full agonists (e.g., diazepam) maximally enhance the effect of GABA.

-

Partial agonists (e.g., this compound) produce a submaximal enhancement of GABA's effect.

-

Antagonists (e.g., flumazenil) bind to the site but have no intrinsic activity, thereby blocking the effects of both agonists and inverse agonists.

-

Inverse agonists bind to the site and reduce the effect of GABA.

Partial agonists are of particular interest in drug development as they may offer a safer therapeutic profile, with a reduced risk of side effects such as sedation, tolerance, and dependence, which are often associated with full agonists.[5]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound, with diazepam included as a comparator.

| Parameter | This compound | Diazepam | Species/Tissue | Reference |

| Binding Affinity | ||||

| IC50 | 1390 ± 32.1 nM | 9.1 ± 0.7 nM | Rat forebrain cortical membranes | [5][6] |

| Ki | 1040 ± 24.1 nM | 6.8 ± 0.6 nM | Rat forebrain cortical membranes | [6] |

| Functional Efficacy | ||||

| GABA Current Potentiation (at 10 µM) | 149 ± 5% of GABA alone | 216 ± 9% of GABA alone | Rat hippocampal neurons | [6] |

| GABA Current Potentiation (at 100 µM) | 173 ± 11% of GABA alone | 211 ± 24% of GABA alone | Rat hippocampal neurons | [6] |

| Efficacy vs. Diazepam | 40-50% | 100% | Recombinant human GABA-A receptors (α1, α2, α3, α5β2γ2) | [7] |

| In Vivo Anxiolytic Activity | ||||

| Elevated Plus-Maze (significant effect) | 10 and 30 mg/kg p.o. | 6 mg/kg p.o. | Rat | [5][6] |

| Light and Dark Box (significant effect) | 10 and 30 mg/kg p.o. | - | Rat | [5] |

| Vogel Conflict Test (significant effect) | 10 and 30 mg/kg p.o. | - | Rat | [5] |

Signaling Pathway and Mechanism of Action

This compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor and allosterically modulating the receptor's function. As a partial agonist, it increases the efficiency of GABA-mediated chloride ion influx but to a lesser extent than a full agonist like diazepam. This modulation enhances the inhibitory tone in the central nervous system, which is believed to underlie its anxiolytic effects. Notably, the anxiolytic activity of this compound can be reversed by the benzodiazepine antagonist flumazenil, confirming its mechanism of action at the benzodiazepine binding site.[5] Furthermore, this compound has shown a degree of functional subtype selectivity, with the highest potency at α3-containing receptors and the highest efficacy at α1- or α2-containing receptors.[7] This subtype selectivity may contribute to its favorable side-effect profile.

Detailed Experimental Protocols

The characterization of this compound involved several key experimental procedures. The detailed methodologies for these are outlined below.

This assay was used to determine the binding affinity of this compound to the benzodiazepine binding site on the GABA-A receptor.

-

Tissue Preparation: Forebrain cortical membranes from rats were prepared. The tissue was homogenized in a sucrose buffer and centrifuged. The resulting pellet was washed multiple times and resuspended in a Tris-HCl buffer.

-

Assay Conditions: The binding assay was performed in a final volume of 1 mL containing the membrane preparation, a specific radioligand ([3H]flunitrazepam), and varying concentrations of the test compound (this compound) or a reference compound (diazepam).

-

Incubation: The mixture was incubated at 0-4°C for a specified period (e.g., 60-90 minutes) to allow for binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters. The filters were then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, was quantified using liquid scintillation counting.

-

Data Analysis: Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand (e.g., clonazepam). Specific binding was calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) was determined by non-linear regression analysis of the competition binding data. The Ki value (inhibition constant) was then calculated from the IC50 value using the Cheng-Prusoff equation.

This technique was employed to measure the functional effect of this compound on GABA-induced currents in neurons.

-

Cell Preparation: Hippocampal neurons were acutely dissociated from rat brains or recombinant GABA-A receptors were expressed in a cell line like HEK 293 cells.

-

Recording Configuration: The whole-cell configuration of the patch-clamp technique was used. A glass micropipette filled with an internal solution was sealed onto the membrane of a single neuron. The membrane patch under the pipette was then ruptured to allow for electrical access to the entire cell.

-

Voltage Clamp: The neuron was voltage-clamped at a holding potential (e.g., -60 mV) to measure the chloride currents.

-

Drug Application: A solution containing a low concentration of GABA (e.g., 3 µM) was applied to the neuron to elicit a baseline current. Subsequently, GABA was co-applied with different concentrations of this compound or diazepam. The benzodiazepine antagonist flumazenil was used to confirm the site of action.

-

Data Acquisition: The changes in the chloride current were recorded and measured.

-

Data Analysis: The potentiation of the GABA-induced current by the test compound was calculated as the percentage increase over the baseline GABA response. Dose-response curves were generated to determine the maximal efficacy of the compound.

The anxiolytic potential of this compound was assessed in several established animal models.

-

Elevated Plus-Maze: This test is based on the natural aversion of rodents to open and elevated spaces. The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.

-

Light-Dark Box: This model uses a two-compartment box with one brightly lit and one dark compartment. The test relies on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiolytics increase the time spent in the light compartment.

-

Vogel Conflict Test: In this test, thirsty rats are trained to drink from a tube. During the test, they receive a mild electric shock after a certain number of licks. Anxiolytic drugs increase the number of shocks the animals are willing to take to drink.

For all these models, this compound was administered orally at different doses (e.g., 10 and 30 mg/kg) prior to the test.[5] The behavioral parameters were recorded and compared to a vehicle-treated control group.

Summary and Future Directions

This compound is a partial agonist at the benzodiazepine binding site of the GABA-A receptor with a distinct pharmacological profile.[5] Its lower affinity and partial efficacy compared to full agonists like diazepam are consistent with its observed anxiolytic effects in animal models without concomitant sedation.[5] The lack of tolerance development after chronic administration further suggests a favorable therapeutic window.[5] The functional selectivity of this compound for different GABA-A receptor subtypes may also contribute to its improved side-effect profile.[7]

Further research, including clinical trials, is necessary to fully elucidate the therapeutic potential of this compound in the treatment of anxiety disorders.[8][9] The data presented in this guide provide a solid foundation for understanding the preclinical pharmacology of this compound and for designing future studies.

References

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABA receptor - Wikipedia [en.wikipedia.org]

- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 5. Characterization in rats of the anxiolytic potential of ELB139 [1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on], a new agonist at the benzodiazepine binding site of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The novel anxiolytic ELB139 displays selectivity to recombinant GABA(A) receptors different from diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. | BioWorld [bioworld.com]

In-Vitro Characterization of ELB-139 Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-vitro characterization of ELB-139, a novel anxiolytic and anticonvulsant compound. This compound is a subtype-selective partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor. This document details the experimental protocols for determining its binding affinity and functional profile, presents the available quantitative data, and illustrates the relevant biological pathways and experimental workflows.

Introduction

This compound is a non-benzodiazepine anxiolytic with a unique chemical structure.[1] It demonstrates a promising pharmacological profile, exhibiting potent anxiolytic and anticonvulsant effects with a reduced potential for sedation and tolerance compared to classical benzodiazepines.[2] The mechanism of action of this compound is through its interaction with the benzodiazepine binding site on GABAA receptors, where it acts as a partial agonist.[2] Notably, it displays selectivity for different GABAA receptor subtypes, with the highest potency observed at α3-containing receptors.[3] This guide focuses on the in-vitro methods used to characterize the binding affinity and functional efficacy of this compound.

Quantitative Binding Data

The binding affinity of this compound for the benzodiazepine binding site on GABAA receptors has been determined using radioligand displacement assays. While specific Ki values for individual GABAA receptor α subtypes are not publicly available, the following table summarizes the key binding parameter identified in studies with native receptors from rat brain tissue.

| Parameter | Value | Receptor Source | Radioligand | Reference |

| IC50 | 1390 nM | Rat forebrain cortical membranes | [3H]Flunitrazepam | [2] |

Note: The IC50 value represents the concentration of this compound that inhibits 50% of the specific binding of the radioligand in a mixed population of GABAA receptor subtypes.

Further functional studies have elucidated the subtype selectivity of this compound, indicating the highest potency at the α3 subtype. The table below illustrates how a more detailed binding profile would be presented if Ki values for specific recombinant human GABAA receptor subtypes were available.

| GABAA Receptor Subtype | Ki (nM) |

| α1β2γ2 | Data not available |

| α2β2γ2 | Data not available |

| α3β2γ2 | Data not available |

| α5β2γ2 | Data not available |

Experimental Protocols

Radioligand Displacement Assay

This protocol describes a method to determine the binding affinity (IC50) of this compound for the benzodiazepine binding site on GABAA receptors in rat brain tissue.

3.1.1. Materials

-

Rat forebrain cortical membranes

-

[3H]Flunitrazepam (Radioligand)

-

This compound (Test Compound)

-

Diazepam or Flunitrazepam (for non-specific binding)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid

-

96-well filter plates

-

Scintillation counter

3.1.2. Method

-

Membrane Preparation: Homogenize rat forebrain cortical tissue in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to isolate the membrane fraction containing the GABAA receptors. Resuspend the final pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the prepared rat brain membranes, a fixed concentration of [3H]Flunitrazepam (typically at or near its Kd), and varying concentrations of this compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: After drying the filters, add scintillation fluid to each well and quantify the amount of radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]Flunitrazepam (the IC50 value) by non-linear regression analysis of the competition curve.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the functional characterization of this compound's activity on different GABAA receptor subtypes expressed in a heterologous system.

3.2.1. Materials

-

Human Embryonic Kidney (HEK293) cells

-

Expression vectors containing the cDNAs for different GABAA receptor subunits (e.g., α1, α2, α3, α5, β2, γ2)

-

Transfection reagent

-

Cell culture medium

-

External and internal patch-clamp solutions

-

GABA (γ-aminobutyric acid)

-

This compound

-

Diazepam (as a positive control)

-

Flumazenil (as an antagonist)

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system)

3.2.2. Method

-

Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with the plasmids encoding the desired GABAA receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

-

Electrophysiological Recording: After allowing for receptor expression (typically 24-48 hours), perform whole-cell voltage-clamp recordings from the transfected cells.

-

GABA Application: Apply a submaximal concentration of GABA (e.g., EC20) to elicit a baseline current response.

-

Compound Application: Co-apply GABA with varying concentrations of this compound to determine its modulatory effect on the GABA-evoked currents.

-

Data Acquisition: Record the potentiation of the GABA-induced current by this compound.

-

Data Analysis: Construct concentration-response curves for this compound at each receptor subtype to determine its potency (EC50) and efficacy (maximal potentiation relative to a full agonist like diazepam).

Signaling Pathways and Experimental Workflows

GABAA Receptor Signaling Pathway

The following diagram illustrates the basic signaling mechanism of a GABAA receptor and the modulatory role of benzodiazepine site agonists like this compound.

Caption: GABAA receptor activation and modulation by this compound.

Radioligand Displacement Assay Workflow

This diagram outlines the key steps in the radioligand displacement assay used to determine the binding affinity of this compound.

Caption: Workflow for the radioligand displacement assay.

Whole-Cell Patch-Clamp Workflow

The following diagram illustrates the experimental workflow for assessing the functional activity of this compound using whole-cell patch-clamp electrophysiology.

Caption: Workflow for whole-cell patch-clamp experiments.

Conclusion

The in-vitro characterization of this compound reveals it to be a partial agonist at the benzodiazepine binding site of GABAA receptors with a notable selectivity profile. Its binding affinity, as indicated by an IC50 of 1390 nM in rat brain membranes, and its functional potentiation of GABA-induced currents, particularly at the α3 subtype, underscore its unique pharmacological properties. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other novel GABAA receptor modulators. Further studies to determine the precise Ki values across all relevant GABAA receptor subtypes are warranted to build a more complete understanding of its binding profile and to further rationalize its observed anxiolytic and anticonvulsant effects with a favorable side-effect profile.

References

- 1. GABAA Receptor Subtypes: Therapeutic Potential in Down Syndrome, Affective Disorders, Schizophrenia, and Autism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization in rats of the anxiolytic potential of ELB139 [1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on], a new agonist at the benzodiazepine binding site of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel anxiolytic ELB139 displays selectivity to recombinant GABA(A) receptors different from diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

The GABAA Agonist ELB-139: A Technical Overview of its Modulatory Effects on Brain Serotonin Levels

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELB-139 is a novel compound that acts as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor.[1][2] It exhibits selectivity for GABAA receptors containing the α3 subunit.[1][2] Preclinical studies have demonstrated its pronounced anxiolytic and anticonvulsant properties, notably without the development of tolerance observed with traditional benzodiazepines.[1][3] A key feature of this compound's pharmacological profile is its ability to increase extracellular serotonin (5-hydroxytryptamine, 5-HT) levels in key brain regions, suggesting a unique mechanism that combines the immediate anxiolytic effects of benzodiazepine site agonists with the serotonergic modulation characteristic of selective serotonin reuptake inhibitors (SSRIs).[1] This document provides a technical guide to the current understanding of this compound's effect on brain serotonin levels, based on available preclinical data.

Quantitative Data on Serotonin Modulation

A pivotal study by Langen et al. (2007) investigated the effects of this compound on monoaminergic neurotransmitter levels in the rat brain using in vivo microdialysis. The key findings related to serotonin are summarized below.

| Brain Region | Effect on Extracellular 5-HT | Effect on Extracellular Dopamine | Reference |

| Striatum | Significant Increase | No significant effect | [1] |

| Medial Prefrontal Cortex | Significant Increase | No significant effect | [1] |

Mechanism of Action on Serotonin Release

The increase in extracellular serotonin levels induced by this compound is understood to be a downstream effect of its primary action as a GABAA receptor agonist. The proposed signaling pathway is as follows:

-

Binding to GABAA Receptors: this compound binds to the benzodiazepine site on α3-subunit-containing GABAA receptors.[1]

-

Modulation of Dorsal Raphe Nucleus: The dorsal raphe nucleus, a primary source of serotonergic neurons projecting to the forebrain, is rich in α3-containing GABAA receptors.[1] The agonistic action of this compound at these receptors is thought to modulate the activity of serotonergic neurons.

-

Increased Serotonin Release: This modulation results in an increased release of serotonin in projection areas such as the striatum and medial prefrontal cortex.[1]

-

Confirmation with Antagonist: The increase in serotonin was reversed by the administration of flumazenil, a benzodiazepine antagonist, confirming that the effect is mediated through the benzodiazepine binding site.[1]

Experimental Protocols

The following describes a generalized methodology for an in vivo microdialysis experiment to assess the effect of a compound like this compound on serotonin levels in the rat brain, based on standard practices in the field. The specific parameters from the Langen et al. (2007) study are not publicly available.

1. Animal Subjects and Surgical Preparation:

-

Subjects: Male Sprague-Dawley rats, weighing 250-300g.

-

Acclimation: Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water for at least one week prior to surgery.

-

Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).

-

Stereotaxic Surgery: The animal is placed in a stereotaxic frame. Guide cannulae for the microdialysis probes are implanted, targeting the striatum and medial prefrontal cortex using precise stereotaxic coordinates. The cannulae are secured to the skull with dental cement.

-

Recovery: Animals are allowed to recover from surgery for a period of 24-48 hours.

2. Microdialysis Procedure:

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region.

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Stabilization: A stabilization period of 1-2 hours is allowed for the extracellular environment to equilibrate.

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of extracellular serotonin levels.

-

Drug Administration: this compound is administered (e.g., via intraperitoneal injection). For antagonist studies, flumazenil can be administered systemically or locally through the microdialysis probe (retrodialysis).

-

Post-dosing Collection: Dialysate samples continue to be collected at the same regular intervals for several hours post-administration to monitor changes in serotonin levels.

3. Neurochemical Analysis:

-

Sample Handling: Collected dialysate samples are immediately stabilized, often with an antioxidant solution, and stored at -80°C until analysis.

-

Analytical Method: Serotonin concentrations in the dialysate are quantified using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD).

-

Data Analysis: The concentration of serotonin in each sample is expressed as a percentage of the average baseline concentration. Statistical analysis (e.g., ANOVA) is used to determine the significance of any changes observed after drug administration.

Conclusion

This compound represents a promising therapeutic candidate with a dual mechanism of action that impacts both the GABAergic and serotonergic systems.[1] Its ability to increase serotonin levels in the striatum and medial prefrontal cortex, brain regions critical for mood and anxiety regulation, distinguishes it from classical benzodiazepines.[1] This serotonergic effect, mediated by its specific interaction with α3-subunit-containing GABAA receptors in the dorsal raphe nucleus, may contribute to its anxiolytic properties and its lack of tolerance development.[1] Further research, including detailed dose-response and time-course studies, is warranted to fully elucidate the therapeutic potential of this novel mechanism.

References

- 1. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional Interaction between Serotonin and Other Neuronal Systems: Focus on In Vivo Microdialysis Studies [jstage.jst.go.jp]

- 3. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

Preclinical Safety and Tolerability of ELB-139: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the initial preclinical safety, tolerability, and pharmacological profile of ELB-139, a novel anxiolytic agent. The data presented herein is derived from a series of in vitro and in vivo (rat models) studies aimed at characterizing its mechanism of action and therapeutic potential. It is important to note that the information available is limited to preclinical findings.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical investigations of this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Value | Species | Tissue/Cell Line | Reference Compound |

| IC50 (Flunitrazepam Binding) | 1390 nM | Rat | Forebrain Cortical Membranes | - |

| GABA Current Potentiation (10 µM this compound) | 149 ± 5% | - | Hippocampal Neurons | Diazepam (216 ± 9%) |

| GABA Current Potentiation (100 µM this compound) | 173 ± 11% | - | Hippocampal Neurons | Diazepam (211 ± 24%) |

| Efficacy vs. Diazepam | 40-50% | - | Recombinant α1, α2, α3, α5β2γ2 Receptors | Diazepam |

Table 2: In Vivo Anxiolytic Activity in Rat Models

| Animal Model | Dose (p.o.) | Key Finding | Sedation Observed | Tolerance (6 weeks) |

| Elevated Plus-Maze | 10 and 30 mg/kg | Significant increase in open arm entries and time | No | No |

| Light and Dark Box | 10 and 30 mg/kg | Active | No | Not Assessed |

| Vogel Conflict Test | 10 and 30 mg/kg | Active | No | Not Assessed |

Table 3: Neurotransmitter Modulation in Rats

| Brain Region | Neurotransmitter | Effect | Dopamine Levels |

| Striatum | 5-HT (Serotonin) | Significant Increase | No Effect |

| Medial Prefrontal Cortex | 5-HT (Serotonin) | Significant Increase | No Effect |

Experimental Protocols

In Vitro Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound to the benzodiazepine binding site of the GABAA receptor.

-

Preparation: Membranes were prepared from rat forebrain cortex.

-

Radioligand: [3H]flunitrazepam was used as the specific radioligand.

-

Procedure: Various concentrations of this compound were incubated with the prepared membranes and the radioligand. Non-specific binding was determined in the presence of an excess of unlabelled diazepam.

-

Analysis: The concentration of this compound that inhibited 50% of the specific binding of [3H]flunitrazepam (IC50) was calculated.

Electrophysiology in Hippocampal Neurons

-

Objective: To assess the functional activity of this compound on GABA-induced currents.

-

Preparation: Whole-cell patch-clamp recordings were performed on cultured rat hippocampal neurons.

-

Procedure: GABA (3 µM) was applied to the neurons to elicit a baseline current. This compound was then co-applied with GABA to measure the potentiation of the GABA-induced current. The effect of the benzodiazepine antagonist flumazenil was also tested.

-

Analysis: The potentiation of the GABA current by this compound was expressed as a percentage of the baseline GABA response.

Animal Models of Anxiety

-

Animals: Male rats were used for all behavioral studies.

-

Drug Administration: this compound was administered orally (p.o.) at doses of 10 and 30 mg/kg.

-